Ro 25-6981 hydrochloride

Vue d'ensemble

Description

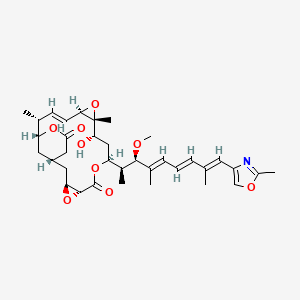

Le chlorhydrate de RO 25-6981 est un antagoniste puissant et sélectif des récepteurs du glutamate N-méthyl-D-aspartate (NMDA) contenant la sous-unité NR2B. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles dans les troubles neurologiques, y compris la maladie de Parkinson et l'épilepsie .

Applications De Recherche Scientifique

RO 25-6981 hydrochloride has numerous scientific research applications, including:

Neuroscience Research: It is used to study the role of NMDA receptors in synaptic plasticity, memory formation, and neurodegenerative diseases.

Pharmacology: The compound is used to investigate the pharmacological properties of NR2B-containing NMDA receptors.

Drug Development: this compound serves as a lead compound for the development of new therapeutic agents targeting NMDA receptors.

Behavioral Studies: It is used in animal models to study the effects of NMDA receptor antagonism on behavior and cognition .

Mécanisme D'action

Target of Action

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors containing the NR2B subunit . The NR2B subunit is a specific component of NMDA receptors, which are crucial for controlling the flow of ions in the cell, and play a key role in neuronal communication, memory formation, learning, and regulation .

Mode of Action

this compound interacts with its target, the NR2B subunit of NMDA receptors, by binding to it and blocking its function . This blocking action inhibits the normal activity of the NMDA receptors, thereby modulating the neuronal signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway, specifically the functioning of NMDA receptors . By selectively blocking the NR2B subunit, this compound can influence various downstream effects, such as synaptic plasticity, memory formation, and learning processes .

Pharmacokinetics

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways . Its solubility in DMSO is >20 mg/mL, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anticonvulsant and anti-parkinsonian activity . Additionally, it has been used to study the contribution of NR2B- and NR2A-containing NMDA receptors to the formation of trace and contextual memory in the prefrontal cortex . It has also been found to induce deleterious effects upon memory consolidation and long-term potentiation (LTP) generation in the hippocampus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in the gastrointestinal environment and its permeability across biological membranes can impact its pharmacokinetic profile and, consequently, its therapeutic effects . .

Analyse Biochimique

Biochemical Properties

Ro 25-6981 hydrochloride interacts with N-methyl-D-aspartate receptors (NMDARs), specifically the NR2B subunit . This interaction is selective and activity-dependent . The compound’s role in biochemical reactions primarily involves the inhibition of these receptors, which can influence various cellular and molecular processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDARs . This leads to the inhibition of these receptors, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For example, it has been used to study the formation of trace and contextual memory in the prefrontal cortex of rats . Information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to exhibit antidepressant-like activity following oral administration at 30 mg/kg

Metabolic Pathways

This compound is involved in certain metabolic pathways. It was metabolized within 30 min in human liver microsomes, and the metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

Méthodes De Préparation

La synthèse du chlorhydrate de RO 25-6981 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle pipéridine et un groupe phénylméthyle. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions de cyclisation.

Fixation du groupe phénylméthyle : Le groupe phénylméthyle est introduit par une réaction d'alkylation de Friedel-Crafts.

Hydroxylation : L'introduction de groupes hydroxyle est réalisée par des réactions d'oxydation sélectives.

Formation du sel de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate par réaction de la base libre avec de l'acide chlorhydrique

Analyse Des Réactions Chimiques

Le chlorhydrate de RO 25-6981 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le composé peut être réduit pour former des alcools ou des amines.

Substitution : Le groupe phénylméthyle peut subir des réactions de substitution électrophile.

Hydrolyse : Le sel de chlorhydrate peut être hydrolysé pour former la base libre

Applications de la recherche scientifique

Le chlorhydrate de RO 25-6981 a de nombreuses applications en recherche scientifique, notamment :

Recherche en neurosciences : Il est utilisé pour étudier le rôle des récepteurs NMDA dans la plasticité synaptique, la formation de la mémoire et les maladies neurodégénératives.

Pharmacologie : Le composé est utilisé pour étudier les propriétés pharmacologiques des récepteurs NMDA contenant NR2B.

Développement de médicaments : Le chlorhydrate de RO 25-6981 sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs NMDA.

Études comportementales : Il est utilisé dans des modèles animaux pour étudier les effets de l'antagonisme des récepteurs NMDA sur le comportement et la cognition .

Mécanisme d'action

Le chlorhydrate de RO 25-6981 exerce ses effets en se liant sélectivement à la sous-unité NR2B des récepteurs NMDA, inhibant ainsi l'activité du récepteur. Cette inhibition empêche l'afflux d'ions calcium dans les neurones, ce qui est essentiel pour la plasticité synaptique et la formation de la mémoire. L'antagonisme sélectif du composé des récepteurs NMDA contenant NR2B en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs dans divers processus neurologiques .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de RO 25-6981 est unique en raison de sa forte sélectivité pour les récepteurs NMDA contenant NR2B. Des composés similaires comprennent :

Ifenprodil : Un autre antagoniste sélectif de NR2B, mais avec une structure chimique différente.

CP-101,606 : Un antagoniste sélectif de NR2B ayant des propriétés pharmacologiques similaires.

Traxoprodil : Un autre antagoniste sélectif de NR2B utilisé dans les études de recherche .

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques, faisant du chlorhydrate de RO 25-6981 un composé unique et précieux pour la recherche.

Propriétés

IUPAC Name |

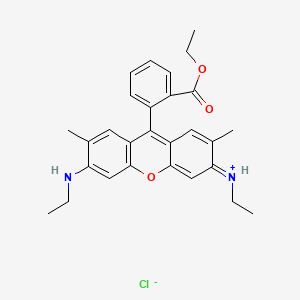

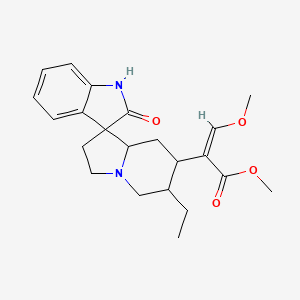

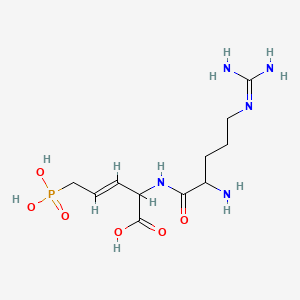

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919289-58-0 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

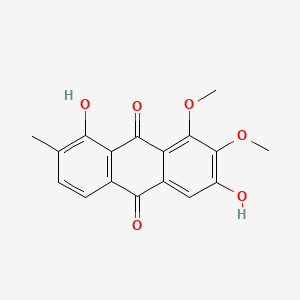

![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)

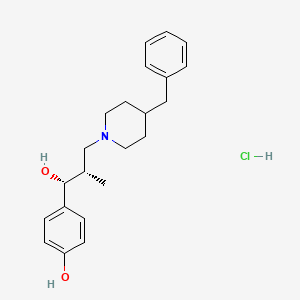

![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)